2-[(Ethylamino)methyl]benzoic acid
Overview
Description
2-[(Ethylamino)methyl]benzoic acid is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been shown to have anti-inflammatory properties . These compounds often target enzymes like cyclooxygenase (COX), which are crucial in the inflammatory response .
Mode of Action
Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets (such as cox enzymes) to inhibit their activity . This inhibition could lead to a decrease in the production of inflammatory mediators, thereby reducing inflammation.
Biochemical Pathways
This pathway is involved in the production of prostaglandins, which are key players in the inflammatory response . By inhibiting COX enzymes, the compound could potentially disrupt this pathway, leading to reduced inflammation.
Pharmacokinetics
It’s known that the compound is a metabolite of methyl-n-methylanthranilates (mma) . This suggests that it may be produced in the body through the metabolism of MMA. The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
Based on the anti-inflammatory properties of similar compounds, it can be hypothesized that the compound may reduce inflammation at the cellular level .
Properties
IUPAC Name |
2-(ethylaminomethyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-11-7-8-5-3-4-6-9(8)10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAXKTAHCNXWLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC=C1C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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